molecular formula C19H19N3OS B2914408 4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 873010-80-1

4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzamide

Cat. No.: B2914408
CAS No.: 873010-80-1
M. Wt: 337.44
InChI Key: DOXMUBLGSMCWPE-UHFFFAOYSA-N
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Description

4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with a thiazole and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The pyridine moiety can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Halogenation or alkylation reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce various alkyl or halogen groups.

Scientific Research Applications

4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyridine moieties can form hydrogen bonds and π-π interactions with the active sites of proteins, thereby modulating their activity. This compound may also affect signaling pathways by binding to specific receptors and altering their conformation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and thiazole-containing molecules. Examples are:

Uniqueness

What sets 4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzamide apart is its unique combination of functional groups, which allows for diverse chemical reactivity and a broad range of applications. Its ability to form multiple types of interactions with biological targets makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-13-5-7-15(8-6-13)18(23)21-11-9-17-14(2)22-19(24-17)16-4-3-10-20-12-16/h3-8,10,12H,9,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXMUBLGSMCWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=C(N=C(S2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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